1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride

Medicinal Chemistry Lipophilicity Optimization ADME Property Tuning

Researchers synthesizing focused libraries of pyrazole-4-sulfonamides often encounter regioisomeric contamination from direct electrophilic sulfonylation of N-substituted pyrazoles. This building block eliminates that bottleneck with unambiguous 4-sulfonyl chloride regiochemistry. • Definitive 4-regioisomer avoids purification challenges inherent to mixed 4-/5-sulfonyl chloride products from Friedel-Crafts-type routes. • Cyclobutylmethyl N1-substituent delivers XLogP3-AA of 1.5, enabling systematic logD optimization across sulfonamide libraries. • Three rotatable bonds and conformational complexity score of 297 provide a distinct steric profile for probing lipophilic pockets in kinase ATP-binding sites. Supplied at ≥95% purity with full analytical QA. Research-use-only; ships ambient.

Molecular Formula C8H11ClN2O2S
Molecular Weight 234.7
CAS No. 1365940-58-4
Cat. No. B2897400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride
CAS1365940-58-4
Molecular FormulaC8H11ClN2O2S
Molecular Weight234.7
Structural Identifiers
SMILESC1CC(C1)CN2C=C(C=N2)S(=O)(=O)Cl
InChIInChI=1S/C8H11ClN2O2S/c9-14(12,13)8-4-10-11(6-8)5-7-2-1-3-7/h4,6-7H,1-3,5H2
InChIKeyILZHLWXKMUQILK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride Overview


1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride is a heterocyclic sulfonyl chloride building block (C₈H₁₁ClN₂O₂S, MW 234.70 g/mol) supplied at 95% minimum purity . It features a pyrazole core bearing a sulfonyl chloride electrophile at the 4-position and a cyclobutylmethyl substituent at N1, which together confer a computed XLogP3-AA of 1.5 and topological polar surface area of 60.3 Ų [1]. This scaffold is listed as a versatile small molecule intermediate in the Biosynth catalog, with research-use-only availability at 50 mg or 0.5 g scale with a 3–4 week lead time . The compound serves as a key electrophilic partner for generating focused libraries of pyrazole-4-sulfonamides for drug discovery programs [2].

Cyclobutylmethyl Pyrazole Sulfonyl Chloride Differentiation


Interchanging pyrazole-4-sulfonyl chloride derivatives without regard to N1-substitution is contraindicated by three experimentally documented factors. First, the N-substituent directly influences the regioisomeric purity of the sulfonyl chloride product during electrophilic sulfonylation; Friedel–Crafts-type reactions on N-substituted pyrazoles frequently yield mixtures of 4- and 5-sulfonyl chlorides in proportions governed by the steric and electronic nature of the N-substituent [1]. Second, the cyclobutylmethyl group imparts a calculated XLogP3-AA of 1.5, 0.6 log units higher than the cyclopropylmethyl analog (0.9) and 1.3 log units above the unsubstituted parent (0.2), altering the lipophilicity of downstream sulfonamide products [2]. Third, the conformational flexibility conferred by the methylene spacer between the cyclobutane ring and the pyrazole N1 creates a steric environment inaccessible to directly attached cycloalkyl or simple alkyl substituents [3]. These differences preclude simple analog substitution without altering SAR profiles.

Quantitative Differentiation Evidence


Enhanced Lipophilicity vs. Cyclopropylmethyl Analog

The target compound exhibits a computed XLogP3-AA of 1.5, reflecting the contribution of the cyclobutylmethyl moiety. This is 0.6 log units higher than 1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride (XLogP3-AA = 0.9) and 1.3 log units higher than the unsubstituted 1H-pyrazole-4-sulfonyl chloride (XLogP3-AA = 0.2) [1]. This incremental lipophilicity can be exploited to tune logD without resorting to bulkier, higher-molecular-weight N-substituents such as cyclohexylmethyl.

Medicinal Chemistry Lipophilicity Optimization ADME Property Tuning

Regioisomeric Fidelity: 4- vs. 5-Sulfonyl Chloride

1-(Cyclobutylmethyl)-1H-pyrazole-4-sulfonyl chloride is unequivocally the 4-sulfonyl chloride regioisomer (SMILES: C1CC(C1)CN2C=C(C=N2)S(=O)(=O)Cl), as confirmed by its InChIKey ILZHLWXKMUQILK-UHFFFAOYSA-N [1]. By contrast, the isomeric 1-(cyclobutylmethyl)-1H-pyrazole-5-sulfonyl chloride (CAS 1785243-74-4) bears the sulfonyl chloride at the 5-position (SMILES: C1CC(C1)CN2C(=CC=N2)S(=O)(=O)Cl, InChIKey WFHAVZXYXJBGDX-UHFFFAOYSA-N) and exhibits a distinct XLogP3-AA of 1.8 [2]. The 0.3 log unit difference in lipophilicity between the two regioisomers indicates divergent physicochemical properties that propagate into sulfonamide products. Moreover, the 4-sulfonyl chloride is favored for parallel medicinal chemistry workflows employing the Tucker et al. (2015) aminoacrolein method, which selectively generates 4-substituted pyrazole sulfonyl chlorides free of 5-regioisomer contamination [3].

Organic Synthesis Regioselectivity Sulfonamide Library Design

Conformational Complexity vs. Simpler Analogs

The cyclobutylmethyl group introduces three rotatable bonds (N1–CH₂–cyclobutyl), compared to only one rotatable bond in N-methyl-1H-pyrazole-4-sulfonyl chloride (CID 17024730) [1]. This conformational flexibility, combined with the steric bulk of the cyclobutane ring (molecular complexity score = 297 for the target vs. 161 for the N-methyl analog), provides a distinct conformational landscape for target engagement [2]. The methylene spacer decouples the cyclobutane orientation from the pyrazole plane, enabling conformational sampling distinct from directly N-attached cycloalkyl analogs such as 1-cyclobutyl-1H-pyrazole-4-sulfonyl chloride (CAS 1544955-53-4), where the cyclobutane is directly bonded to N1 without a methylene spacer .

Medicinal Chemistry Conformational Analysis Structure-Based Design

Market Availability and Pricing Differentiation

The target compound is commercially available from Biosynth at $477.50 per 50 mg and $1,456.25 per 0.5 g, with a 3–4 week lead time . In comparison, the cyclopropylmethyl analog (1-(cyclopropylmethyl)-1H-pyrazole-4-sulfonyl chloride) is available from AKSci at $222 per 50 mg with a 1-week lead time , while the simpler N-methyl analog is priced at $527 per 5 g from Thermo Scientific . The higher unit cost and longer lead time of the cyclobutylmethyl compound reflect its status as a low-volume, specialized scaffold, justifying its selection only when the unique steric and lipophilic properties of the cyclobutylmethyl group are specifically required for SAR exploration.

Chemical Procurement Building Block Sourcing MedChem Library Production

Cyclobutylmethyl Pyrazole Sulfonyl Chloride Applications


Sulfonamide Library Synthesis (Tucker Protocol)

The target compound is ideally suited for the 3-step parallel medicinal chemistry protocol described by Tucker et al. (2015) for generating pyrazole-4-sulfonamide libraries [1]. Its defined 4-sulfonyl chloride regiochemistry avoids the regioisomeric mixtures that plague direct electrophilic sulfonylation of N-substituted pyrazoles [1]. The cyclobutylmethyl group introduces a lipophilicity increment (XLogP3-AA = 1.5) that is intermediate between polar (unsubstituted, XLogP3-AA = 0.2) and highly lipophilic variants, enabling systematic logD optimization within a library [2].

Kinase Inhibitor Lead Optimization with Cyclobutylmethyl

The cyclobutylmethyl substituent, with its three rotatable bonds and conformational complexity score of 297 [2], provides a distinct steric profile for probing lipophilic pockets in kinase ATP-binding sites. Pyrazole-4-sulfonamides have established utility as kinase inhibitor scaffolds [3], and the cyclobutylmethyl N1-substituent offers a privileged spatial arrangement not achievable with simpler N-methyl (rotatable bonds = 1) or N-cyclopropylmethyl (XLogP3-AA = 0.9) analogs [2].

RBM39 Degrader and TPD Chimera Synthesis

Pyrazole-4-sulfonamide derivatives have been claimed as RBM39 degraders in recent antitumor patent literature [3]. The sulfonyl chloride serves as the electrophilic partner for installing the sulfonamide linkage onto amine-containing warheads or linker moieties. The cyclobutylmethyl group contributes to the overall physicochemical profile of the final degrader molecule, potentially influencing cell permeability and ternary complex formation.

Agrochemical Herbicide and Fungicide Lead Generation

Pyrazole-4-sulfonyl chlorides are established intermediates in agrochemical discovery, with sulfonamide derivatives demonstrating herbicidal and antifungal activities [4]. The cyclobutylmethyl substituent provides a non-aromatic, lipophilic N1-modification that may confer favorable soil mobility or crop selectivity properties relative to aryl-substituted analogs, warranting its inclusion in agrochemical screening collections.

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